Cyclohexanemethanol-d11
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Overview
Description
Cyclohexanemethanol-d11 is a deuterium-labeled version of cyclohexanemethanol. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties. This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology, to study the effects of deuterium substitution on various molecular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cyclohexanemethanol-d11 typically involves the deuteration of cyclohexanemethanol. This process can be achieved through catalytic hydrogen-deuterium exchange reactions. The reaction is usually carried out in the presence of a deuterium source, such as deuterium gas (D2) or deuterated solvents, and a suitable catalyst, such as palladium on carbon (Pd/C). The reaction conditions often include elevated temperatures and pressures to facilitate the exchange process .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuterium incorporation. The purity of the final product is typically ensured through rigorous purification techniques, such as distillation and chromatography .
Chemical Reactions Analysis
Types of Reactions: Cyclohexanemethanol-d11 can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form cyclohexanone-d11 using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to cyclohexane-d11 using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in pyridine or phosphorus tribromide in tetrahydrofuran (THF).
Major Products:
Oxidation: Cyclohexanone-d11.
Reduction: Cyclohexane-d11.
Substitution: Cyclohexyl chloride-d11 or cyclohexyl bromide-d11.
Scientific Research Applications
Cyclohexanemethanol-d11 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms to study the effects of deuterium substitution on reaction rates and pathways.
Biology: Employed in metabolic studies to investigate the incorporation and metabolism of deuterated compounds in biological systems.
Medicine: Utilized in drug development to enhance the pharmacokinetic and metabolic profiles of pharmaceuticals by reducing metabolic degradation.
Mechanism of Action
The mechanism by which cyclohexanemethanol-d11 exerts its effects is primarily through the kinetic isotope effect. Deuterium substitution can alter the rate of chemical reactions by changing the bond strength and vibrational frequencies of the molecule. This can lead to differences in reaction pathways and product distributions compared to non-deuterated analogs. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions being studied .
Comparison with Similar Compounds
Cyclohexanemethanol-d11 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Cyclohexanemethanol: The non-deuterated analog.
Cyclohexanol: A related compound with a hydroxyl group attached directly to the cyclohexane ring.
Cyclohexanone: The oxidized form of cyclohexanemethanol.
Cyclohexane: The fully reduced form of cyclohexanemethanol.
Properties
Molecular Formula |
C7H14O |
---|---|
Molecular Weight |
125.25 g/mol |
IUPAC Name |
(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)methanol |
InChI |
InChI=1S/C7H14O/c8-6-7-4-2-1-3-5-7/h7-8H,1-6H2/i1D2,2D2,3D2,4D2,5D2,7D |
InChI Key |
VSSAZBXXNIABDN-BZNVDYMVSA-N |
Isomeric SMILES |
[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])CO)([2H])[2H])([2H])[2H])[2H] |
Canonical SMILES |
C1CCC(CC1)CO |
Origin of Product |
United States |
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